2,3-Diphenylpropanenitrile

Beschreibung

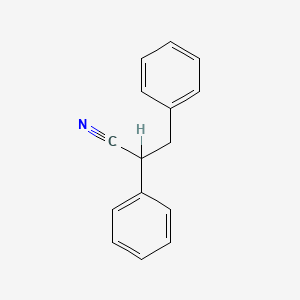

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

3333-14-0 |

|---|---|

Molekularformel |

C15H13N |

Molekulargewicht |

207.27 g/mol |

IUPAC-Name |

2,3-diphenylpropanenitrile |

InChI |

InChI=1S/C15H13N/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,15H,11H2 |

InChI-Schlüssel |

DRONDEZXOJEUGU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(C#N)C2=CC=CC=C2 |

Kanonische SMILES |

C1=CC=C(C=C1)CC(C#N)C2=CC=CC=C2 |

Andere CAS-Nummern |

3333-14-0 |

Piktogramme |

Irritant; Environmental Hazard |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2,3 Diphenylpropanenitrile

Alkylation Approaches to 2,3-Diphenylpropanenitrile

Alkylation reactions represent a primary route for the synthesis of this compound. These approaches typically utilize phenylacetonitrile (B145931) as the starting material, which is then alkylated with a benzyl (B1604629) group source.

α-Alkylation of Phenylacetonitrile with Alcohols

A notable and environmentally conscious approach to forming this compound is the α-alkylation of phenylacetonitrile with benzyl alcohol. This method often proceeds via a "borrowing hydrogen" mechanism, which is both atom-economical and generates water as the primary byproduct. researchgate.netacs.org This process involves the temporary removal of hydrogen from the alcohol to form an aldehyde, which then reacts with the nitrile, followed by the return of the hydrogen to complete the reaction.

Cobalt-based catalysts have proven effective in mediating the α-alkylation of phenylacetonitrile with benzyl alcohol. researchgate.netrsc.org This transformation is environmentally friendly and atom-efficient, producing only water and hydrogen gas as byproducts. nsf.gov A well-defined cobalt complex can selectively and efficiently catalyze this reaction. nih.gov For instance, a pincer-cobalt complex has been shown to achieve a high yield of the α-alkylated product. nih.gov The reaction typically requires a base, such as potassium tert-butoxide (KOtBu), and is often carried out at elevated temperatures. nih.gov

Detailed studies have shown that various cobalt catalysts can be employed, including cobalt nanoparticles supported on nitrogen-doped carbon. rsc.org The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to maximize the yield of this compound.

Table 1: Cobalt-Catalyzed α-Alkylation of Phenylacetonitrile with Benzyl Alcohol

| Catalyst | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| (iPr2NNN)CoCl2 | KOtBu | 140 | 99 | nih.gov |

| Co-nanoparticles on N-doped carbon | Various | - | Good to Excellent | rsc.org |

Nickel catalysts offer an alternative for the α-alkylation of phenylacetonitrile with benzyl alcohol through a hydrogen-borrowing strategy. A procedure utilizing Nickel(II) 2,4-pentanedionate, in conjunction with 1,10-phenanthroline (B135089) and potassium tert-butoxide in toluene (B28343) at 130°C, has been developed for the synthesis of this compound.

Table 2: Nickel-Catalyzed α-Alkylation of Phenylacetonitrile with Benzyl Alcohol

| Catalyst System | Base | Temperature (°C) | Time (h) | Reference |

|---|

While direct ruthenium-catalyzed synthesis of this compound is a subject of ongoing research, the use of ruthenium complexes in the α-alkylation of nitriles with alcohols is well-established. These catalysts are highly efficient in borrowing-hydrogen catalysis. Bidentate N-heterocyclic carbene (NHC) ruthenium complexes have been specifically studied for this transformation, demonstrating the influence of ligand design on catalytic activity.

Alkylation using Benzyl Halides and Related Electrophiles

A traditional and straightforward method for the synthesis of this compound involves the direct alkylation of the phenylacetonitrile anion with a benzyl halide, such as benzyl bromide or benzyl chloride. This reaction proceeds via a nucleophilic substitution mechanism where the carbanion, generated by deprotonating phenylacetonitrile with a suitable base, attacks the electrophilic benzylic carbon of the halide.

Common bases employed for this purpose include sodium amide, sodium hydride, or potassium carbonate in a suitable solvent like liquid ammonia, dimethylformamide (DMF), or acetone. Phase-transfer catalysts can also be utilized to facilitate the reaction between the aqueous and organic phases.

Friedel-Crafts Alkylation Analogues for Related Isomers (e.g., 3,3-Diphenylpropanenitrile)

The Friedel-Crafts alkylation and its variations are powerful tools for forming carbon-carbon bonds with aromatic rings. While not a direct route to this compound, this methodology is pertinent to the synthesis of its isomer, 3,3-diphenylpropanenitrile.

In a typical Friedel-Crafts approach to 3,3-diphenylpropanenitrile, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), promotes the reaction between benzene (B151609) and a suitable three-carbon nitrile synthon bearing a leaving group, such as 3-chloropropanenitrile. This reaction proceeds through an electrophilic aromatic substitution mechanism. An alternative involves the reaction of benzene with acrylonitrile (B1666552) under Friedel-Crafts conditions, which can lead to the formation of 3-phenylpropanenitrile, a precursor that can be further arylated.

Cyanidation Reactions for this compound Precursors

Cyanidation reactions are a direct approach to introduce the nitrile functionality onto a precursor molecule. These methods can involve the addition of a cyanide source across a double bond or a substitution reaction.

The hydrocyanation of alkenes is a well-established industrial process for the synthesis of nitriles. wikipedia.orgchemeurope.com This reaction involves the addition of hydrogen cyanide (HCN) across a carbon-carbon double bond, typically catalyzed by transition metal complexes, most commonly nickel-based catalysts. wikipedia.orgtue.nl For the synthesis of this compound, a plausible unsaturated precursor would be 1,2-diphenylethene (stilbene).

The reaction proceeds via the oxidative addition of HCN to a low-valent metal complex, forming a hydrido cyanide complex. wikipedia.org The alkene then coordinates to this complex, followed by migratory insertion to yield an alkylmetal cyanide. The final step is the reductive elimination of the nitrile product, which regenerates the catalyst. wikipedia.org The regioselectivity of the hydrocyanation of vinylarenes typically favors the formation of the branched nitrile product. thieme-connect.de

| Precursor | Reagents & Catalyst | Product | Key Findings |

| 1,2-Diphenylethene | HCN, Nickel-phosphite complex | This compound | Nickel-based catalysts are effective for the hydrocyanation of alkenes. chemeurope.com Lewis acids can be used as co-catalysts to influence the reaction rate and selectivity. wikipedia.org |

A related diphenyl nitrile, 3,3-diphenylpropanenitrile, can be synthesized via a Friedel-Crafts-type reaction. This methodology involves the reaction of an aromatic compound, such as benzene, with a nitrile precursor in the presence of a strong Lewis acid catalyst. wikipedia.org A known example is the reaction of benzene with cinnamonitrile, catalyzed by aluminum chloride, to produce 3,3-diphenylpropionitrile.

This reaction is a form of hydroarylation where a C-H bond of benzene adds across the double bond of the α,β-unsaturated nitrile. The Lewis acid activates the unsaturated nitrile, making it more susceptible to nucleophilic attack by the aromatic ring. This leads to the formation of a carbocation intermediate which is then quenched to form the final product.

| Aromatic Substrate | Nitrile Precursor | Catalyst | Product | Yield | Reference |

| Benzene | Cinnamonitrile | Aluminum Chloride | 3,3-Diphenylpropanenitrile | Not specified |

Reduction of Unsaturated Nitrile Precursors

The reduction of unsaturated nitriles offers another pathway to this compound. This approach starts with a precursor that already contains the diphenyl and nitrile moieties but also possesses a carbon-carbon double bond, which is then selectively reduced.

The catalytic hydrogenation of α,β-unsaturated nitriles is a common method for the synthesis of saturated nitriles. For the preparation of this compound, the precursor 2,3-diphenylacrylonitrile (B103495) can be hydrogenated. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. semanticscholar.org

The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial to achieve high selectivity for the reduction of the carbon-carbon double bond without affecting the nitrile group. nih.gov Acidic additives are sometimes used to improve the selectivity towards the primary amine if the nitrile group is also reduced. semanticscholar.org

| Unsaturated Precursor | Catalyst | Reducing Agent | Solvent | Product | Key Findings |

| 2,3-Diphenylacrylonitrile | Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Dichloromethane/Water | This compound | The hydrogenation of nitriles can be selective for the C=C bond under controlled conditions. researchgate.net The reaction can be influenced by the choice of solvent and additives. semanticscholar.org |

A more recent and innovative approach involves the functionalization of carbon-fluorine (C-F) bonds. The Csp³-F bond, typically considered inert, can be activated and replaced with other functional groups, including a nitrile group. bohrium.com This method offers a novel disconnection for the synthesis of nitriles. nih.gov

The reaction can proceed through a reductive C-F bond activation, where an organofluorine compound acts as a pronucleophile. nih.gov In the presence of a suitable Lewis acid, such as YbI₃(THF)₃, the C-F bond can be cleaved, and the resulting carbanionic species can react with an electrophilic cyanating agent. nih.gov Alternatively, the C-F bond can be converted to a C-I bond using lithium iodide, and the resulting alkyl iodide can then be subjected to nucleophilic substitution with a cyanide salt. nih.gov

| Fluorinated Precursor | Reagents | Product | Key Findings |

| 1-Fluoro-1,2-diphenylethane | Lewis Acid (e.g., YbI₃(THF)₃), Cyanating agent | This compound | Csp³-F bonds can be functionalized to form C-C bonds under mild conditions. nih.gov A variety of functional groups are tolerated in this reaction. nih.gov |

Condensation Reactions Yielding this compound Derivatives

Condensation reactions are a powerful tool for the formation of carbon-carbon bonds and the synthesis of complex molecules. Reactions such as the Knoevenagel condensation and Michael addition can be employed to synthesize derivatives of this compound.

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound, such as a nitrile, with an aldehyde or ketone in the presence of a basic catalyst. sciensage.infonih.gov This reaction typically yields an α,β-unsaturated product. For example, the condensation of an aromatic aldehyde with phenylacetonitrile would lead to a derivative of 2,3-diphenylacrylonitrile, which can then be further functionalized.

The Michael addition is the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound or other electron-withdrawing group (Michael acceptor). google.com Phenylacetonitrile can act as a Michael donor and add to an activated alkene, such as an acrylonitrile derivative, to form a more complex dinitrile structure. researchgate.net For instance, the reaction of phenylacetonitrile with 2-phenyl-3-(4-diphenylaminophenyl)acrylonitrile results in the formation of 3-((4-diphenylamino)phenyl)-2,4-diphenylpentanedinitrile. researchgate.net

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |

| Knoevenagel Condensation | Aromatic Aldehyde | Phenylacetonitrile | Basic Catalyst | 2,3-Diphenylacrylonitrile derivative | nih.gov |

| Michael Addition | Phenylacetonitrile | α,β-Unsaturated Nitrile | Basic Catalyst | Substituted Pentanedinitrile | researchgate.net |

Knoevenagel Condensation and Related Pathways

A primary and well-documented route to this compound involves a two-step process initiated by a Knoevenagel condensation. This reaction typically involves the base-catalyzed condensation of an aromatic aldehyde with a compound containing an active methylene group, in this case, benzaldehyde (B42025) and phenylacetonitrile (also known as benzyl cyanide), respectively. The initial product of this condensation is the unsaturated nitrile, α-phenylcinnamonitrile (2,3-diphenylpropenenitrile).

The general reaction scheme is as follows:

Step 1: Knoevenagel Condensation Benzaldehyde + Phenylacetonitrile → α-Phenylcinnamonitrile + H₂O

Step 2: Reduction α-Phenylcinnamonitrile → this compound

A variety of bases can be employed to catalyze the condensation step. Common catalysts include sodium ethoxide, sodium hydroxide (B78521), and piperidine. tandfonline.com One established procedure involves reacting benzaldehyde and benzyl cyanide in ethanol (B145695) with a catalytic amount of sodium ethoxide. The reaction proceeds at room temperature, often with the product precipitating out of the solution, leading to high yields of α-phenylcinnamonitrile. tandfonline.com Solvent-free conditions have also been explored, utilizing powdered potassium hydroxide or potassium carbonate with a phase transfer agent, offering a more environmentally friendly approach. masterorganicchemistry.com

The subsequent step involves the reduction of the carbon-carbon double bond in α-phenylcinnamonitrile to yield the target saturated nitrile, this compound. This can be effectively achieved through catalytic hydrogenation or by using chemical reducing agents. A notable method for the selective reduction of α,β-unsaturated nitriles is the use of sodium borohydride (B1222165) in a methanol-pyridine solvent system. tandfonline.com This method provides good yields of the saturated nitrile without reducing the nitrile group itself. tandfonline.com

Below is a table summarizing typical reaction conditions for the Knoevenagel condensation step:

| Catalyst | Solvent | Temperature | Yield of α-phenylcinnamonitrile |

| Sodium Ethoxide | Ethanol | Room Temperature | 87-97% tandfonline.com |

| Sodium Hydroxide (40%) | Ethanol | Not specified | 70-82% tandfonline.com |

| Potassium Hydroxide | Solvent-free | Room Temperature | Not specified masterorganicchemistry.com |

| Potassium Carbonate/Phase Transfer Agent | Solvent-free (Microwave) | Not specified | Not specified masterorganicchemistry.com |

Aldol-Type Condensations with Nitriles

While the Knoevenagel condensation proceeds via an unsaturated intermediate, Aldol-type condensations offer a conceptual pathway for the direct formation of β-hydroxynitriles, which could then be converted to the target molecule. However, the direct synthesis of this compound via a standard Aldol-type condensation of benzaldehyde and phenylacetonitrile to form a saturated product in one step is less commonly reported.

The typical Aldol-type reaction would involve the formation of a carbanion from phenylacetonitrile, which would then act as a nucleophile, attacking the carbonyl carbon of benzaldehyde. This would result in the formation of a β-hydroxy-β,β-diphenylpropanenitrile intermediate. Subsequent dehydration of this intermediate would lead to the unsaturated α-phenylcinnamonitrile, as seen in the Knoevenagel pathway.

An alternative approach that can be considered under the umbrella of Aldol-type reactions is the conjugate addition (Michael addition) of a nucleophile to the activated double bond of α-phenylcinnamonitrile. While this does not directly produce this compound from the initial reactants, it represents a related pathway where a carbon-carbon bond is formed beta to the nitrile group.

Advanced and Emerging Synthetic Strategies for this compound

Modern organic synthesis continually seeks more efficient, selective, and environmentally benign methods. Research into photoinduced catalysis and transition-metal-catalyst-free approaches is providing new avenues for the synthesis of nitrile-containing compounds.

Photoinduced Catalysis in Nitrile Synthesis

Photoinduced catalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions with high selectivity. While specific examples detailing the direct synthesis of this compound using this method are not yet widely reported in the literature, the principles of photocatalysis are applicable to the formation of related structures. Photoinduced reactions often involve the generation of radical intermediates, which can participate in carbon-carbon bond formation. For instance, photoredox catalysis can be employed for the functionalization of C-H bonds, which could conceptually be applied to the coupling of precursors to this compound.

Transition-Metal-Catalyst-Free Approaches to β-Ketonitrile Frameworks (e.g., 3-oxo-2,3-diphenylpropanenitrile)

Recent advancements have focused on the development of transition-metal-catalyst-free reactions to construct complex molecular frameworks, avoiding the cost and potential toxicity associated with metal catalysts. A significant development in this area is the synthesis of β-ketonitriles.

A notable example is the transition-metal-catalyst-free reaction of amides with nitriles to produce β-ketonitriles. Specifically, the synthesis of 3-oxo-2,3-diphenylpropanenitrile (B1596044) has been achieved through the reaction of an activated benzamide, such as N-phenyl-N-tosylbenzamide, with benzyl cyanide. rsc.org This reaction is typically mediated by a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), and proceeds at room temperature. rsc.orgrsc.org

The general procedure involves the treatment of the activated amide and the nitrile with the base in a suitable solvent like toluene. The reaction provides good yields of the corresponding β-ketonitrile.

General Procedure for the Synthesis of 3-Oxo-2,3-diphenylpropanenitrile: rsc.org To a solution of N-phenyl-N-tosylbenzamide in toluene, benzyl cyanide is added. The mixture is then treated with a solution of a strong base (e.g., LiHMDS) and stirred at room temperature. The product, 3-oxo-2,3-diphenylpropanenitrile, is then isolated and purified, typically by column chromatography.

This method highlights a move towards more sustainable and cost-effective synthetic routes for complex nitrile compounds.

Mechanistic Investigations of 2,3 Diphenylpropanenitrile Formation

Elucidation of Catalytic Cycles

The synthesis of 2,3-diphenylpropanenitrile can be accomplished through distinct catalytic cycles, each with its own unique mechanistic features. These include the borrowing hydrogen mechanism, electron transfer mechanisms in cyanide-mediated reactions, and processes involving metal-ligand cooperativity.

Borrowing Hydrogen Mechanism in α-Alkylation

The borrowing hydrogen (BH) or hydrogen autotransfer mechanism represents an environmentally benign and atom-economical approach for the α-alkylation of nitriles with alcohols. researchgate.neteie.gr This process typically involves a metal catalyst that facilitates the transfer of hydrogen from the alcohol to an intermediate, which is then used to reduce a subsequent intermediate, ultimately leading to the alkylated product and water as the primary byproduct. eie.gracs.org The catalytic cycle can be dissected into three key steps.

The initial step in the borrowing hydrogen cascade is the catalytic dehydrogenation of the alcohol to form an aldehyde intermediate. eie.gracs.org In the context of this compound synthesis, this involves the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025). rsc.orguu.nlresearchgate.netrsc.orgfrontiersin.org This transformation is often catalyzed by transition metal complexes, where the metal center "borrows" a hydride and a proton from the alcohol. eie.gr For instance, copper-based catalysts, such as Cu/MgO, have demonstrated high activity and selectivity in the gas-phase dehydrogenation of benzyl alcohol to benzaldehyde without the need for an external oxygen or hydrogen acceptor. rsc.org The reaction proceeds through the coordination of the alcohol to the metal center, followed by β-hydride elimination to yield the aldehyde and a metal-hydride species. nih.gov

Table 1: Catalysts for Dehydrogenation of Benzyl Alcohol

| Catalyst | Support | Key Features | Selectivity for Benzaldehyde |

|---|---|---|---|

| Copper (Cu) | Magnesium Oxide (MgO) | Highly active in gas phase without O2 or H2 acceptor. rsc.org | 97% rsc.org |

| Gold-Palladium (Au-Pd) | Basic supports (e.g., ZnO, MgO) | Switches off disproportionation, exclusive oxidative dehydrogenation. uu.nl | High |

| Cobalt Single Atoms (Co1) | Nitrogen-doped Carbon (NC) | High conversion and exceptional selectivity. rsc.org | Nearly 99.9% rsc.org |

The final step in the borrowing hydrogen cycle is the reduction of the α,β-unsaturated nitrile intermediate to the saturated this compound. The hydrogen that was "borrowed" from the alcohol in the initial dehydrogenation step, and held by the catalyst, is now transferred back to this intermediate. eie.gr One notable pathway for this reduction is the Meerwein-Ponndorf-Verley (MPV) reduction. The MPV reduction utilizes a metal alkoxide catalyst, typically aluminum isopropoxide, to facilitate a hydride transfer from a sacrificial alcohol (like isopropanol) to the carbonyl or, in this case, the activated double bond of the unsaturated nitrile. organic-chemistry.orgalfa-chemistry.comwikipedia.orgpw.liveacsgcipr.org The mechanism is believed to proceed through a six-membered ring transition state. wikipedia.orgacsgcipr.org This reduction is highly chemoselective, leaving other functional groups intact. alfa-chemistry.compw.live

Electron Transfer Mechanisms in Cyanide-Mediated Reactions

Cyanide ions can play a multifaceted role in organic reactions, acting not only as a source of the nitrile group but also as a catalyst. In some reactions, the mechanism involves electron transfer processes. For instance, in the context of reactions involving cyanide, single electron transfer (SET) can be initiated by photoredox catalysis. This can lead to the generation of radical species that participate in subsequent bond-forming steps. While not a direct pathway to this compound, understanding these electron transfer mechanisms is important in the broader context of cyanide-mediated reactions. For example, the oxidation of a cyanide ion can generate a cyano radical, which can then participate in various transformations.

Metal-Ligand Cooperativity in Carbon-Carbon Bond Formation

Metal-ligand cooperativity (MLC) describes a scenario where both the metal center and the ligand are actively involved in the bond-making and bond-breaking processes of a reaction. wikipedia.org This is distinct from cases where the ligand is merely a spectator. In the context of carbon-carbon bond formation, MLC can play a crucial role in activating substrates and facilitating the desired transformation. For instance, a ligand can act as a Lewis base to bind a substrate, while the metal center acts as a Lewis acid. wikipedia.org This bifunctional activation can lower the energy barrier for the reaction. In the synthesis of nitriles, metal-ligand cooperativity can be involved in the activation of C-H bonds for cyanation or in the coupling of nitriles with other organic molecules. The ligand can participate in proton transfer steps or act as an electron reservoir, modulating the redox state of the metal during the catalytic cycle. wikipedia.org

Table 2: Mechanistic Pathways in this compound Formation

| Mechanism | Key Steps | Catalyst Type | Key Intermediates |

|---|---|---|---|

| Borrowing Hydrogen | Dehydrogenation, Condensation, Reduction eie.gr | Transition Metals (e.g., Cu, Ru, Ir) eie.gr | Aldehyde, α,β-Unsaturated Nitrile eie.gr |

| Meerwein-Ponndorf-Verley Reduction | Hydride transfer via a cyclic transition state wikipedia.orgacsgcipr.org | Aluminum Alkoxides organic-chemistry.orgalfa-chemistry.com | Alkoxide coordinated to metal center |

| Metal-Ligand Cooperativity | Bifunctional activation of substrates wikipedia.org | Transition metal complexes with non-innocent ligands wikipedia.org | Substrate-ligand adducts |

Mechanistic Studies of Photoinduced Copper-Catalyzed Reactions

The formation of this compound via photoinduced copper-catalyzed reactions represents a modern approach to carbon-carbon bond formation, leveraging the ability of light to promote catalytic cycles under mild conditions. While direct mechanistic studies on the photoinduced synthesis of this compound are not extensively detailed in the literature, a plausible mechanism can be elucidated by drawing parallels with related photoinduced, copper-catalyzed cyanations and alkylations. digitellinc.comscispace.comresearchgate.net

A proposed mechanistic pathway involves the initial excitation of a copper(I) complex upon absorption of light. This excited-state copper complex is a potent single-electron transfer (SET) agent. In a potential reaction scenario for forming this compound, which involves the coupling of a benzyl halide and phenylacetonitrile (B145931), the excited copper catalyst could engage in SET with the benzyl halide to generate a benzyl radical and a copper(II) species.

Concurrently, the phenylacetonitrile can be deprotonated by a base to form a carbanion. This carbanion can then be oxidized by the copper(II) species to generate a phenylacetonitrile radical and regenerate the copper(I) catalyst. The coupling of the benzyl radical and the phenylacetonitrile radical would then yield the final product, this compound.

An alternative, yet related, mechanistic proposal suggests the involvement of an excited state of a copper-cyanide complex, such as [Cu(CN)2]−. scispace.comepa.gov This excited species could initiate the reaction through single-electron transfer. Such photoinduced processes are advantageous as they can often be conducted at room temperature without the need for strong bases or ligands, offering a more sustainable synthetic route. scispace.com The involvement of radical species in these types of reactions is supported by experiments where the addition of radical scavengers, like TEMPO, has been shown to inhibit the reaction. nih.gov

The integration of photocatalysis with copper catalysis provides a powerful strategy for constructing C-C bonds by enabling new reaction pathways that are often inaccessible under thermal conditions. princeton.edu This dual catalytic approach allows for the generation of radical intermediates under exceptionally mild conditions, contributing to the versatility and appeal of these methods in modern organic synthesis. digitellinc.com

Kinetic Studies and Reaction Pathway Analysis

Kinetic studies are crucial for understanding the reaction mechanism and optimizing reaction conditions. For the formation of this compound and related α-alkylated arylacetonitriles, kinetic analyses have shed light on the sequence of elementary steps and the nature of key intermediates.

In a study of the copper-catalyzed α-alkylation of phenylacetonitrile with benzyl alcohol, the reaction progress was monitored over time. The kinetic profile revealed the formation of an α,β-unsaturated nitrile intermediate, suggesting a reaction pathway involving a Knoevenagel condensation. acs.org This intermediate is subsequently reduced to the final α-alkylated product. The concentration of the unsaturated intermediate was observed to peak and then decrease as the reaction proceeded, which is characteristic of a reaction intermediate.

A plausible reaction pathway for the formation of this compound from phenylacetonitrile and benzyl alcohol, catalyzed by a base and a transition metal, can be described as follows:

Oxidation: The benzyl alcohol is first oxidized to benzaldehyde.

Condensation: The benzaldehyde then undergoes a base-catalyzed Knoevenagel condensation with phenylacetonitrile to form an α,β-unsaturated nitrile intermediate.

Reduction: This intermediate is then reduced to the final product, this compound. The reducing agent in this "borrowing hydrogen" or "hydrogen autotransfer" process is the benzyl alcohol itself, which is oxidized in the first step.

Kinetic studies of similar alkylation reactions of nitriles with alcohols have shown a first-order dependence of the reaction rate on the concentrations of the nitrile, the alcohol, the base, and the catalyst. researchgate.net These findings are consistent with a mechanism where all four components are involved in the rate-determining step.

Influence of Reaction Parameters on Mechanism and Selectivity

Effect of Base Loading on α-Alkylation vs. α-Olefination

The choice and amount of base are critical parameters that can significantly influence the outcome of the α-alkylation of arylacetonitriles, dictating the selectivity between the desired alkylated product and potential side products, such as those arising from α-olefination (elimination reactions).

In the base-promoted α-alkylation of phenylacetonitrile with benzyl alcohol, various bases have been screened to determine their efficacy. Strong bases like potassium tert-butoxide (KOtBu) have been found to be highly effective. nih.gov The loading of the base has a direct impact on the reaction yield. For instance, in the reaction of phenylacetonitrile with 4-methoxybenzyl alcohol, using 1 equivalent of KOtBu resulted in a near-quantitative yield. Reducing the base loading to 0.8 equivalents still provided a high yield, indicating that a stoichiometric amount of base is not strictly necessary, and a catalytic amount can be sufficient under optimized conditions. researchgate.net

The following table summarizes the effect of different bases on the yield of 3-(4-methoxyphenyl)-2-phenylpropanenitrile, a derivative of this compound.

| Base | Base Loading (equiv) | Yield (%) |

| KOtBu | 1.0 | >99 |

| KOH | 1.0 | 90 |

| NaOH | 1.0 | 52 |

| K3PO4 | 1.0 | 10 |

| Cs2CO3 | 1.0 | 18 |

| LiOtBu | 1.0 | 14 |

| K2CO3 | 1.0 | - |

Data sourced from a study on the base-promoted α-alkylation of arylacetonitriles. researchgate.net

The data clearly indicates that the strength of the base plays a crucial role, with stronger bases favoring the desired alkylation. Weaker bases result in significantly lower yields. The base facilitates the deprotonation of the phenylacetonitrile, forming the nucleophilic carbanion necessary for the subsequent reaction steps. An insufficient amount or a weak base would lead to a low concentration of the carbanion, thereby slowing down the reaction and potentially allowing side reactions to become more prominent. While α-olefination is a potential side reaction for substrates with a leaving group on the β-carbon, in the context of alkylation with alcohols via a borrowing hydrogen mechanism, the key competition is often the formation of self-condensation products or other base-mediated side reactions. The chemoselectivity can be precisely controlled by the choice of base, as demonstrated in systems where the reaction can be steered towards either α-alkylated arylacetonitriles or acetamides by simply adjusting the base. rsc.org

Solvent Effects on Reaction Mechanism and Yield

The solvent is another critical parameter that can profoundly influence the reaction mechanism and yield by affecting the solubility of reactants and intermediates, stabilizing transition states, and influencing reaction rates.

In the context of α-alkylation reactions, the polarity of the solvent can have a significant impact. For reactions proceeding through ionic intermediates or polar transition states, a more polar solvent can enhance the reaction rate by stabilizing these charged species. Conversely, for reactions involving nonpolar intermediates, a nonpolar solvent may be more suitable.

In a study on the base-promoted α-alkylation of arylacetonitriles, toluene (B28343) was found to be an effective solvent. researchgate.net A comparison with a more polar solvent, 1,4-dioxane, showed a slightly lower yield of the desired product. This suggests that for this particular reaction, a less polar, non-coordinating solvent like toluene is optimal. The choice of solvent can influence the aggregation state of the base and the reactants, which in turn affects the reactivity.

The table below illustrates the effect of the solvent on the yield of 3-(4-methoxyphenyl)-2-phenylpropanenitrile.

| Solvent | Yield (%) |

| Toluene | 90 |

| 1,4-Dioxane | 90 (slightly lower than toluene under identical conditions) |

Qualitative comparison from a study on base-promoted α-alkylation. researchgate.net

The general principles of solvent effects on reaction rates, as described by transition state theory, are applicable here. chemrxiv.org The solvent can differentially solvate the reactants and the transition state. If the transition state is more stabilized by the solvent than the reactants, the activation energy will be lowered, and the reaction rate will increase. The choice of solvent can therefore be used to control not only the reaction rate but also the selectivity, as different reaction pathways may be favored in different solvent environments.

Catalytic Systems in 2,3 Diphenylpropanenitrile Synthesis

Homogeneous Catalysis for 2,3-Diphenylpropanenitrile Production

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the active sites. Various transition metal complexes have been investigated for the synthesis of this compound.

Cobalt-Based Catalysts (e.g., Cobalt Nanoparticles, Co@PNC-900)

Cobalt-based catalysts have emerged as effective and earth-abundant alternatives to precious metal catalysts for the α-alkylation of nitriles.

Co@PNC-900 , a cobalt catalyst supported on porous nitrogen-doped carbon, has demonstrated remarkable activity and stability in the synthesis of this compound. The catalyst facilitates the reaction through a "borrowing hydrogen" methodology, where benzyl (B1604629) alcohol is temporarily dehydrogenated to benzaldehyde (B42025), which then reacts with phenylacetonitrile (B145931), followed by hydrogenation of the resulting intermediate. A study on the stability and recycling of the Co@PNC-900 catalyst provided detailed insights into its performance. researchgate.net

Table 1: Performance of Co@PNC-900 in the Synthesis of this compound researchgate.net

| Reaction Time (h) | Conversion of Phenylacetonitrile (%) | Yield of this compound (%) |

|---|---|---|

| 5 | >99 | 98 |

| 24 | >99 | 99 |

Reaction Conditions: 1.5 mmol phenylacetonitrile, 3 mmol benzyl alcohol, 160 mg Co@PNC-900 catalyst (2.17 mol% Co), 1.5 mmol K3PO4, 4 mL toluene (B28343), 140 °C. researchgate.net

While the general applicability of cobalt nanoparticles in C-C bond formation is known, specific data on their use for the synthesis of this compound remains an area of ongoing research.

Nickel-Based Catalysts (e.g., Ni(acac)2, NiCl2.dme)

Nickel-based catalysts are attractive due to their lower cost compared to precious metals. Complexes such as nickel(II) acetylacetonate (B107027) (Ni(acac)2) and the dimethoxyethane adduct of nickel(II) chloride (NiCl2.dme) are known to catalyze various cross-coupling reactions. While their potential in the α-alkylation of nitriles with alcohols is recognized, detailed studies focusing specifically on the synthesis of this compound are not extensively documented in the readily available literature. The exploration of these catalysts for this particular transformation presents a viable area for future research.

Other Transition Metal Complexes in Nitrile Functionalization

Heterogeneous Catalysis in this compound Synthesis

Heterogeneous catalysts, being in a different phase from the reactants, offer significant advantages in terms of easy separation and reusability.

Supported Metal Catalysts

The immobilization of catalytically active metal species on solid supports is a key strategy in heterogeneous catalysis. This approach can enhance catalyst stability and facilitate its recovery and reuse. Various materials, including metal oxides and carbon, have been used as supports for transition metals in a range of organic transformations. nsf.gov In the context of α-alkylation of nitriles with alcohols, supported gold-based bimetallic catalysts have been investigated for C-C cross-coupling reactions of benzyl alcohol. researchgate.net However, specific data on the application of a wide array of supported metal catalysts for the synthesis of this compound is limited in the current literature, indicating an opportunity for further investigation.

Ruthenium-Grafted Hydrotalcite

A ruthenium-grafted hydrotalcite (Ru/HT) has been developed as a multifunctional catalyst for the direct α-alkylation of nitriles with primary alcohols. nih.gov This heterogeneous catalyst operates through a cooperative mechanism between the ruthenium species and the basic sites on the hydrotalcite surface. nih.gov The catalyst efficiently promotes the reaction without the need for a homogeneous base, generating water as the only byproduct. nih.gov

In a study demonstrating its efficacy, the Ru/HT catalyst was used for the α-alkylation of various nitriles with primary alcohols. For the reaction of phenylacetonitrile with benzyl alcohol, the corresponding this compound was obtained in good yield.

Table 2: Performance of Ruthenium-Grafted Hydrotalcite in the α-Alkylation of Phenylacetonitrile with Benzyl Alcohol nih.gov

| Catalyst | Yield of this compound (%) |

|---|---|

| Ru/HT | 85 |

Reaction Conditions: Phenylacetonitrile (0.5 mmol), benzyl alcohol (10 mmol), Ru/HT (0.1 g, 0.01 mmol Ru), 180 °C, 20 h, under argon atmosphere. nih.gov

Organocatalysis and Biocatalysis Relevant to Nitrile Synthesis

Organocatalysis offers a metal-free alternative for the synthesis of complex organic molecules. These catalysts are typically small organic molecules that can facilitate reactions with high efficiency and selectivity.

Phase-transfer catalysis (PTC) is a powerful methodology for carrying out reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This technique is particularly well-suited for the C-alkylation of acidic compounds like phenylacetonitrile.

The synthesis of this compound via PTC involves the deprotonation of phenylacetonitrile by a base (e.g., concentrated aqueous sodium hydroxide) to form a carbanion. This carbanion resides in the aqueous phase. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (Q⁺X⁻), facilitates the transfer of the carbanion into the organic phase where the alkylating agent, such as benzyl chloride or benzyl bromide, is dissolved.

The core principle of PTC in this context is the formation of a lipophilic ion pair, [Q⁺][PhCHCN]⁻, which is soluble in the organic phase. This ion pair then reacts with the benzyl halide in a nucleophilic substitution reaction to yield the desired this compound and the catalyst salt [Q⁺][Halide]⁻. The catalyst cation then returns to the aqueous phase to repeat the cycle.

Key advantages of using PTC for nitrile alkylations include:

The use of inexpensive and safer inorganic bases like NaOH or KOH.

Avoidance of anhydrous or expensive polar aprotic solvents.

Mild reaction conditions and often improved reaction rates and yields.

High selectivity for mono-alkylation can often be achieved.

Various quaternary ammonium salts have been employed as phase-transfer catalysts for the alkylation of phenylacetonitrile derivatives, demonstrating the versatility of this method.

Table 1: Examples of Phase-Transfer Catalysts in Alkylation of Phenylacetonitrile

| Catalyst | Base | Alkylating Agent | Solvent | Yield |

|---|---|---|---|---|

| Benzyltriethylammonium chloride (BTEAC) | 50% aq. NaOH | Ethyl Bromide | None | 91% |

| Tetrabutylammonium bromide (TBAB) | 50% aq. NaOH | Benzyl Chloride | Toluene | High |

| Aliquat 336® | 50% aq. NaOH | Various alkyl halides | Organic | Good to Excellent |

Note: The data in this table is compiled from various studies on the alkylation of phenylacetonitrile and related compounds to illustrate the general conditions and effectiveness of PTC. Specific yields can vary based on precise reaction conditions.

Achieving asymmetry in the synthesis of this compound, which possesses a chiral center at the C2 position, requires the use of a chiral catalyst. Chiral organocatalysts, such as the imidazolidinones developed by MacMillan, represent a prominent class of catalysts for enantioselective transformations. researchgate.netnih.gov

These catalysts operate through the formation of a transient chiral iminium ion. researchgate.net While their most prominent application is the activation of α,β-unsaturated aldehydes for various asymmetric additions (Diels-Alder, Friedel-Crafts, Michael additions), the underlying principle of creating a chiral environment to guide the approach of a nucleophile is broadly applicable. researchgate.netnih.govwikipedia.org

In the context of synthesizing an enantiomerically enriched nitrile, a strategy would involve the reaction of a nucleophilic nitrile precursor with an electrophile in the presence of a chiral organocatalyst. For instance, the imidazolidinone catalyst could activate an α,β-unsaturated electrophile towards nucleophilic attack by the phenylacetonitrile anion.

The general mechanism for imidazolidinone catalysis involves:

Condensation of the chiral imidazolidinone catalyst with an α,β-unsaturated aldehyde to form a chiral iminium ion. This lowers the LUMO of the aldehyde, activating it for nucleophilic attack.

The nucleophile attacks the β-carbon of the iminium ion from the sterically less hindered face, dictated by the chiral scaffold of the catalyst.

Hydrolysis of the resulting enamine intermediate releases the product and regenerates the catalyst for the next cycle.

While direct asymmetric benzylation of phenylacetonitrile using an imidazolidinone catalyst is not a canonical example, these catalysts have been successfully used in highly enantioselective Friedel-Crafts alkylations of indoles and pyrroles with α,β-unsaturated aldehydes. researchgate.netwikipedia.org This demonstrates their efficacy in facilitating asymmetric C-C bond formation, a key step in the synthesis of chiral this compound.

Table 2: Representative Asymmetric Reactions using Imidazolidinone Organocatalysts

| Catalyst Type | Reaction | Nucleophile | Electrophile | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | Diels-Alder | Cyclopentadiene | Cinnamaldehyde | 93% ee (exo) |

| (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one | Friedel-Crafts Alkylation | Indole | Crotonaldehyde | 93% ee |

Note: This table showcases the capability of imidazolidinone catalysts in creating chiral C-C bonds in related asymmetric reactions.

Lewis Acid Catalysis (e.g., B(C₆F₅)₃·H₂O, YbI₃(THF)₃)

Lewis acids are electron-pair acceptors that can activate substrates by coordinating to lone pairs, thereby enhancing their electrophilicity or facilitating bond cleavage. In nitrile synthesis, Lewis acids can play several roles, including activating the nitrile group itself or activating a precursor molecule.

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

B(C₆F₅)₃ is a highly electrophilic and sterically hindered Lewis acid known for its ability to activate a wide range of substrates and catalyze numerous organic transformations. thieme-connect.com Its applications in nitrile chemistry are diverse. While often used for the hydrogenation of nitriles, it can also activate nitriles towards nucleophilic attack or mediate C-C and C-N coupling reactions.

A particularly relevant application is the B(C₆F₅)₃-catalyzed direct cyanation of alcohols using an isonitrile as a cyanide source. This methodology allows for the synthesis of valuable α-aryl nitriles from benzyl alcohols. The Lewis acid is proposed to activate the alcohol, facilitating its departure as a good leaving group (water), and promoting the subsequent nucleophilic attack by the cyanide source. This approach provides a pathway to nitrile synthesis that is complementary to the alkylation of existing nitriles.

Ytterbium(III) Iodide (YbI₃)

Lanthanide salts are well-established Lewis acids in organic synthesis. Ytterbium(III) compounds, such as Ytterbium(III) chloride (YbCl₃), are known to catalyze C-C bond-forming reactions like the Aldol (B89426) and Diels-Alder reactions. Ytterbium(III) iodide, often used as its tetrahydrofuran (B95107) complex (YbI₃(THF)₃), functions similarly as a Lewis acid.

While specific applications of YbI₃(THF)₃ in the direct synthesis of this compound are not widely documented, its role as a Lewis acid suggests potential utility in activating either the phenylacetonitrile for deprotonation or the benzyl halide electrophile for substitution. Lanthanide triflates, which have similar Lewis acidic properties, are known to catalyze the addition of silyl (B83357) ketene (B1206846) imines (derived from nitriles) to aldehydes and imines. This demonstrates the principle of Lewis acid activation of nitrile-derived nucleophiles for C-C bond formation.

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₅H₁₃N |

| Phenylacetonitrile | C₈H₇N |

| Benzyl chloride | C₇H₇Cl |

| Benzyl bromide | C₇H₇Br |

| Sodium hydroxide (B78521) | NaOH |

| Potassium hydroxide | KOH |

| Benzyltriethylammonium chloride | C₁₃H₂₂ClN |

| Tetrabutylammonium bromide | C₁₆H₃₆BrN |

| Aliquat 336® (Trioctylmethylammonium chloride) | C₂₅H₅₄ClN |

| N-[p-(trifluoromethyl)benzyl] cinchoninium bromide | C₂₇H₂₈BrF₃N₂O |

| (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | C₁₃H₁₈N₂O |

| (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one | C₁₅H₂₂N₂O |

| Indole | C₈H₇N |

| N-Methylpyrrole | C₅H₇N |

| Cinnamaldehyde | C₉H₈O |

| Crotonaldehyde | C₄H₆O |

| Tris(pentafluorophenyl)borane | C₁₈BF₁₅ |

| Ytterbium(III) iodide | YbI₃ |

| Tetrahydrofuran | C₄H₈O |

Stereochemical Aspects and Chirality in 2,3 Diphenylpropanenitrile Research

Identification of Stereogenic Centers in 2,3-Diphenylpropanenitrile and its Derivatives

A stereogenic center, or chiral center, is an atom within a molecule that is bonded to four different groups, resulting in a structure that is not superimposable on its mirror image. slideshare.netchemrxiv.org The basic structure of this compound contains two such centers: the carbon atom at position 2 (C2), which is bonded to a hydrogen atom, a nitrile group (-CN), a phenyl group, and the rest of the carbon chain; and the carbon atom at position 3 (C3), which is bonded to a hydrogen atom, a phenyl group, and two different carbon-based groups.

The number of possible stereoisomers for a molecule can be determined by the 2^n rule, where 'n' is the number of stereogenic centers. msu.edupharmacy180.com For this compound, with two stereogenic centers (n=2), there are 2^2 = 4 possible stereoisomers. These isomers exist as two pairs of enantiomers (non-superimposable mirror images) and their relationship to each other is diastereomeric (stereoisomers that are not mirror images).

The four stereoisomers are:

(2R, 3R)-2,3-diphenylpropanenitrile

(2S, 3S)-2,3-diphenylpropanenitrile (enantiomer of the 2R, 3R isomer)

(2R, 3S)-2,3-diphenylpropanenitrile

(2S, 3R)-2,3-diphenylpropanenitrile (enantiomer of the 2R, 3S isomer)

Similarly, derivatives such as 2-methyl-2,3-diphenylpropanenitrile (B2807547) also possess two stereogenic centers at C2 and C3, leading to four possible stereoisomers. The identification and assignment of the absolute configuration (R or S) at each center are determined using the Cahn-Ingold-Prelog priority rules. msu.edu

| Compound | Stereogenic Centers | Number of Possible Stereoisomers |

|---|---|---|

| This compound | C2, C3 | 4 |

| 2-Methyl-2,3-diphenylpropanenitrile | C2, C3 | 4 |

Enantioselective Synthesis Strategies for Chiral this compound Analogues

The synthesis of a single, desired stereoisomer from a prochiral starting material is a significant challenge in organic chemistry. Enantioselective synthesis strategies are employed to achieve this goal with high efficiency and purity.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to induce the formation of one enantiomer in preference to the other. grantome.com This method is highly efficient and atom-economical. For the synthesis of chiral this compound analogues, transition-metal catalysis is a prominent strategy. Palladium-catalyzed asymmetric allylic alkylation (AAA) of α-arylacetonitriles, for instance, allows for the creation of two adjacent stereocenters with high control. nih.govnih.gov In these reactions, a chiral ligand coordinates to the metal center, creating a chiral environment that directs the approach of the nucleophile, leading to excellent enantioselectivity (often >95% ee) and diastereoselectivity (dr). nih.gov

| Catalytic System | Chiral Ligand Type | Application | Typical Outcome |

|---|---|---|---|

| Palladium (Pd) | Phosphinoxazolines | Asymmetric Allylic Alkylation (AAA) of arylfluoroacetonitriles. nih.gov | High yields, high enantioselectivity (>98% ee), and good diastereoselectivity (up to 15:1 dr). nih.gov |

| Copper (Cu) | Chiral SaBOX Ligands | Asymmetric Dearomative Cyclopropanation. nih.gov | Good yields with high enantioselectivity (up to 96% ee). nih.gov |

| Rhodium (Rh) | Chiral Carboxamidates | Lewis Acid-Catalyzed Cycloadditions. grantome.com | High stereocontrol and high turnover numbers. grantome.com |

The use of chiral auxiliaries is a well-established method for controlling stereochemistry. wikipedia.orgsigmaaldrich.com This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the starting material. chemeurope.com The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction through steric hindrance or other electronic effects. The process typically involves three steps:

Covalent attachment of the chiral auxiliary to a prochiral substrate.

A diastereoselective reaction that creates a new stereocenter under the influence of the auxiliary.

Removal of the auxiliary to yield the enantiomerically enriched product, with the auxiliary often being recoverable for reuse. wikipedia.orgchemeurope.com

For synthesizing chiral this compound analogues, a common approach is the asymmetric alkylation of a phenylacetonitrile (B145931) derivative. researchgate.net A chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, can be attached to the precursor. chemeurope.com Deprotonation forms a chiral enolate, which then reacts with an electrophile (e.g., a benzyl (B1604629) halide) from the less sterically hindered face, leading to the formation of one diastereomer preferentially. Subsequent cleavage of the auxiliary yields the desired chiral nitrile. chemeurope.com

| Chiral Auxiliary | Class | Key Feature | Typical Application |

|---|---|---|---|

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Evans Auxiliary | Rigid structure provides effective steric shielding. chemeurope.com | Diastereoselective alkylation of imides. |

| (1R,2S)-(-)-Pseudoephedrine | Amino Alcohol | Forms a chiral amide; hydroxyl group can chelate metal ions. chemeurope.com | Asymmetric alkylation of carboxylic acid derivatives. |

| (1S)-(-)-2,10-Camphorsultam | Sultam | Provides excellent steric hindrance and predictable stereochemical outcomes. | Asymmetric Diels-Alder and aldol (B89426) reactions. |

Diastereoselective Control in this compound Synthesis

When a molecule contains more than one stereocenter, controlling the relative configuration between them—diastereoselective control—is as important as controlling the absolute configuration. The synthesis of this compound involves the formation of two adjacent chiral centers, making diastereoselectivity a key consideration.

The strategies of asymmetric catalysis and chiral auxiliary control are the primary methods for achieving high diastereoselectivity. osi.lv In these reactions, the chiral catalyst or auxiliary not only dictates which enantiomer is formed but also which of the possible diastereomers is the major product. For example, in the palladium-catalyzed alkylation of α-aryl-α-fluoroacetonitriles, diastereomeric ratios of up to 15:1 have been reported, indicating a strong preference for the formation of one relative stereochemical arrangement. nih.gov This control arises from the organized transition state, where steric and electronic interactions between the substrate, the catalyst/auxiliary, and the incoming reagent favor one geometry over all others. researchgate.net

Spectroscopic Characterization of Stereoisomers (e.g., NMR for (S)-2-methyl-2,3-diphenylpropanenitrile)

Once a stereoselective synthesis is complete, the stereochemical outcome must be verified. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for this purpose. While enantiomers exhibit identical NMR spectra in achiral solvents, diastereomers are distinct compounds with different physical properties and, therefore, produce different NMR spectra. msu.edu

For a derivative like 2-methyl-2,3-diphenylpropanenitrile, its diastereomers would be distinguishable by NMR.

¹H NMR Spectroscopy : The chemical shifts and coupling constants of protons near the stereogenic centers will differ. For instance, the proton at C3 in the (2S, 3R) diastereomer will be in a different chemical environment compared to the proton at C3 in the (2S, 3S) diastereomer, resulting in different resonance signals.

¹³C NMR Spectroscopy : The chemical shifts of the carbon atoms, particularly the stereogenic carbons (C2 and C3) and their neighbors, will be different for each diastereomer.

To analyze enantiomeric purity (ee), techniques that can distinguish between enantiomers are required. This is often achieved by first separating the enantiomers using chiral chromatography, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase. wvu.edunih.govmz-at.de After separation, each enantiomer can be characterized individually. Alternatively, chiral shift reagents can be used in NMR to induce temporary chemical shift differences between enantiomers, allowing for their quantification in a mixture. mdpi.com

| Atom/Group | Diastereomer 1 (e.g., 2S, 3R) - Expected δ (ppm) | Diastereomer 2 (e.g., 2S, 3S) - Expected δ (ppm) | Rationale for Difference |

|---|---|---|---|

| C2-CH₃ (¹H) | ~1.65 (s) | ~1.75 (s) | Different shielding effects from the C3-phenyl group. |

| C3-H (¹H) | ~4.10 (d) | ~4.25 (d) | Varying anisotropic effects from C2 substituents. |

| C2 (¹³C) | ~45.0 | ~46.2 | Different steric and electronic environments. |

| C3 (¹³C) | ~50.5 | ~51.8 | Different steric and electronic environments. |

| CN (¹³C) | ~120.1 | ~120.8 | Minor shifts due to different overall molecular geometry. |

Computational Chemistry Applications in the Study of 2,3 Diphenylpropanenitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. northwestern.edu Methods like Density Functional Theory (DFT) and other ab initio approaches solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, electron density distribution, and other electronic properties. semanticscholar.orglsu.edu

For 2,3-Diphenylpropanenitrile, these calculations can reveal key aspects of its inherent reactivity. By mapping the molecular electrostatic potential (MEP), researchers can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important reactivity descriptors. A small HOMO-LUMO gap typically suggests higher reactivity. These parameters are crucial for predicting how this compound might interact with other reagents. mdpi.com

Quantum chemical methods can be used to calculate a variety of properties that describe the electronic structure and reactivity of a molecule. researchgate.netnih.gov While specific studies on this compound are not prevalent in the literature, the following table illustrates the type of data that would be generated in such a computational analysis.

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Indicates electron-donating ability |

| Energy of LUMO | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

| Electron Affinity | 0.9 eV | Energy released when an electron is added |

| Ionization Potential | 8.2 eV | Energy required to remove an electron |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for mapping the entire energy landscape of a chemical reaction. nist.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction mechanism can be proposed. figshare.com Locating the transition state—the highest energy point along the reaction coordinate—is critical, as its energy determines the activation barrier and thus the reaction rate. lsu.eduyoutube.com

For this compound, this modeling could be used to study various transformations, such as hydrolysis of the nitrile group or reactions at the alpha-carbon. Computational methods can distinguish between different possible pathways (e.g., concerted vs. stepwise mechanisms) by comparing the activation energies of their respective transition states. researchgate.net

A reaction's progress is best described by a free-energy profile, which plots the change in Gibbs free energy as reactants are converted into products. chemrxiv.org These profiles provide a more complete picture than potential energy surfaces alone because they include the effects of temperature and entropy. Quantum chemical calculations are used to compute the energies and vibrational frequencies of all stationary points (reactants, intermediates, transition states, products) on the profile. chemrxiv.org

In the context of reactions involving this compound, such as a hypothetical coupling reaction, determining the free-energy profile would be essential. It would allow for the calculation of rate constants and equilibrium constants for each step of the mechanism. This analysis reveals the rate-determining step of the reaction—the one with the highest free-energy barrier—and identifies any potentially stable intermediates. chemrxiv.org

Many chemical reactions can yield multiple isomers, and computational modeling is highly effective at predicting and explaining why one particular isomer is formed preferentially. rsc.org

Stereoselectivity (e.g., endo vs. exo, syn vs. anti) is explained by comparing the activation energies of the transition states leading to the different stereoisomers. Even small energy differences (a few kcal/mol) can lead to the exclusive formation of one product. longdom.orgrsc.org

Regioselectivity (e.g., ortho vs. meta vs. para) is similarly determined by calculating the energy barriers for each possible reaction pathway. nih.gov DFT-based reactivity indices, such as local softness or Fukui functions, can also predict the most reactive sites on a molecule, thereby forecasting the regiochemical outcome of a reaction. mdpi.com

For a reaction involving this compound, such as a cycloaddition, computational analysis of the transition state energies for all possible stereoisomeric and regioisomeric pathways would clarify the origins of the observed selectivity. mdpi.com

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. openreview.net Unlike quantum chemical calculations that focus on static electronic structures, MD provides insights into the dynamic behavior of systems, such as conformational changes, molecular vibrations, and interactions with a solvent. chemrxiv.org

An MD simulation of this compound, likely in a solvent box, would involve solving Newton's equations of motion for every atom in the system. This would allow for the study of:

Conformational Analysis: Identifying the most stable conformations of the molecule and the energy barriers between them. The rotation around the C2-C3 bond and the orientation of the two phenyl groups would be of particular interest.

Solvation Effects: Understanding how solvent molecules arrange themselves around the solute and how this solvation shell affects the molecule's structure and dynamics.

Transport Properties: Predicting properties like diffusion coefficients in various media.

Structure-Reactivity Relationship Predictions using Computational Methods

Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate the structural or physicochemical properties of a set of molecules with their chemical reactivity. chemrxiv.org Computational chemistry is central to QSRR, as it can generate a wide array of numerical descriptors that quantify molecular properties. nih.gov These descriptors can include electronic properties (e.g., atomic charges, orbital energies), steric properties (e.g., molecular volume), and topological indices. chemrxiv.org

For a series of derivatives of this compound, a QSRR study could be developed. First, computational methods would be used to calculate descriptors for each molecule. Then, these descriptors would be correlated with experimentally measured reaction rates using statistical methods. The resulting mathematical model could then be used to predict the reactivity of new, unsynthesized derivatives, guiding experimental efforts toward molecules with desired properties. nih.gov

In Silico Screening for Novel Reaction Pathways and Catalysts

In silico (computational) screening is a high-throughput method used to explore vast chemical spaces for new reactions or catalysts without the need for extensive laboratory work. nih.gov Automated reaction path search methods, such as the Artificial Force Induced Reaction (AFIR) method, can computationally test the viability of numerous reactions. drugtargetreview.com These tools can discover entirely new transformations by simulating the interactions between potential reactants. nih.govchemrxiv.org

For this compound, in silico screening could be used to:

Discover Novel Reactions: By computationally "mixing" this compound with a library of potential reactants, novel reaction pathways could be identified. drugtargetreview.com

Identify Optimal Catalysts: A range of potential catalysts for a specific transformation of this compound could be screened computationally. The free-energy profiles for the reaction with each catalyst would be calculated, and the catalyst that provides the lowest activation barrier would be identified as the most promising candidate for experimental validation. schrodinger.com This approach accelerates the discovery of efficient and selective catalysts. schrodinger.com

The following table summarizes the types of computational screening and their potential applications for this compound.

| Screening Type | Objective | Computational Method | Potential Outcome for this compound |

|---|---|---|---|

| Virtual Reactant Screening | Discover new synthetic routes | Automated Reaction Path Search (e.g., AFIR) | Identification of novel cycloaddition or functionalization reactions. drugtargetreview.com |

| Catalyst Screening | Find optimal catalysts for a known reaction | High-Throughput DFT Calculations | Discovery of an efficient metal or organocatalyst for the selective hydrolysis of the nitrile group. |

| Solvent Screening | Optimize reaction conditions | Continuum Solvation Models (e.g., PCM) | Determination of the ideal solvent to maximize the rate and selectivity of a given reaction. |

Chemical Reactivity and Transformations of 2,3 Diphenylpropanenitrile

Hydrolysis Reactions to Carboxylic Acid Derivatives

The nitrile group of 2,3-diphenylpropanenitrile can be hydrolyzed under either acidic or basic conditions to yield carboxylic acid derivatives. This transformation typically proceeds in a stepwise manner, first forming an amide intermediate which can then be further hydrolyzed to a carboxylic acid. youtube.com

The complete hydrolysis of this compound leads to the formation of 2,3-diphenylpropanoic acid. This reaction can be achieved by heating the nitrile with an aqueous acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) and water, the nitrile is first protonated, which increases the electrophilicity of the nitrile carbon. A subsequent attack by water leads to the formation of an amide intermediate after a series of proton transfer steps. Continued heating in the acidic medium then hydrolyzes the amide to produce 2,3-diphenylpropanoic acid and an ammonium (B1175870) salt. youtube.com

Base-Catalyzed Hydrolysis: Alternatively, alkaline hydrolysis using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can be employed. The hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate, upon protonation from water, forms the amide. Further hydrolysis of the amide under basic conditions yields the carboxylate salt of 2,3-diphenylpropanoic acid. An acidic workup is then required to protonate the carboxylate and isolate the final carboxylic acid product. nih.gov

While specific reaction conditions for this compound are not extensively documented in readily available literature, conditions for the hydrolysis of the closely related 2-phenylpropanenitrile (B133222) are well-established and provide a good model.

Table 1: General Conditions for Nitrile Hydrolysis

| Catalyst | Reagents | General Conditions | Product |

|---|---|---|---|

| Acid | H₂O, H₂SO₄ or HCl | Heat | Carboxylic Acid |

| Base | H₂O, NaOH or KOH | Heat, followed by acid workup | Carboxylic Acid |

Formation of 2,3-Diphenylpropionamide

The hydrolysis of a nitrile can be controlled to stop at the amide stage. 2,3-Diphenylpropionamide is the intermediate in the hydrolysis of this compound to its corresponding carboxylic acid. orgsyn.org The formation and isolation of the amide can often be achieved by using milder reaction conditions compared to those required for full hydrolysis to the carboxylic acid. For instance, carefully controlling the temperature and reaction time, or using specific catalysts, can favor the formation of the amide. In some cases, the use of hydrogen peroxide in an alkaline medium is an effective method for converting nitriles to amides without significant further hydrolysis.

During the hydrolysis of 2-phenylpropionitrile, the presence of both the amide and the carboxylic acid can be detected, indicating that the amide is a distinct intermediate in the reaction pathway. orgsyn.org By carefully monitoring the reaction progress, it is possible to optimize the conditions to maximize the yield of the amide.

Reduction Reactions of the Nitrile Functionality

The nitrile group in this compound is susceptible to reduction by various reducing agents, leading primarily to the formation of primary amines. The choice of reducing agent and reaction conditions determines the outcome of the reduction.

A common and powerful reducing agent for nitriles is lithium aluminum hydride (LiAlH₄), which effectively reduces the nitrile to a primary amine. The reaction typically involves the treatment of the nitrile with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup to yield 2,3-diphenylpropan-1-amine.

Catalytic hydrogenation is another widely used method for the reduction of nitriles. This process involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium (Pd), platinum (Pt), and Raney nickel. The hydrogenation of 3-phenylpropionitrile, a structural isomer of the title compound, has been studied using a palladium on carbon (Pd/C) catalyst under mild conditions (30–80 °C, 6 bar H₂), yielding the corresponding primary amine. nih.gov It is expected that this compound would behave similarly under these conditions to produce 2,3-diphenylpropan-1-amine. The efficiency and selectivity of catalytic hydrogenation can be influenced by factors such as the choice of catalyst, solvent, temperature, and pressure. nih.gov

Table 2: Reagents for Nitrile Reduction

| Reagent | Product |

|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |

| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | Primary Amine |

Nucleophilic and Electrophilic Substitution Reactions on the Nitrile or Phenyl Moieties

The structure of this compound allows for substitution reactions to occur at either the nitrile group or the aromatic phenyl rings.

Nucleophilic Substitution: Nucleophilic substitution at the sp-hybridized carbon of the nitrile group is not a typical reaction pathway. While the nitrile carbon is electrophilic, it generally undergoes addition reactions rather than substitution. Similarly, the sp³-hybridized carbons of the propanenitrile backbone are not activated towards nucleophilic substitution under normal conditions.

Electrophilic Aromatic Substitution: The two phenyl rings in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The substituent on the phenyl rings is an alkyl group (the propanenitrile chain), which is generally considered an activating group and an ortho-, para-director. This is because alkyl groups donate electron density to the aromatic ring through an inductive effect, stabilizing the carbocation intermediate formed during electrophilic attack at the ortho and para positions. The nitrile group is too far from the phenyl rings to exert a significant electronic effect through resonance or induction. Therefore, electrophilic substitution is expected to occur primarily at the ortho and para positions of the phenyl rings.

For example, in a nitration reaction using a mixture of nitric acid and sulfuric acid, the expected major products would be ortho-nitro and para-nitro substituted derivatives of this compound.

Functional Group Interconversions on the Propanenitrile Backbone

Beyond the hydrolysis and reduction of the nitrile group, other functional group interconversions on the propanenitrile backbone are conceivable, although not widely reported for this specific molecule. One potential area of reactivity is at the benzylic C-H bonds (the carbons attached to the phenyl rings). These positions are activated towards radical reactions, such as radical halogenation, due to the resonance stabilization of the resulting benzylic radical. Such reactions could introduce further functionality onto the propane (B168953) backbone, opening up pathways to a wider range of derivatives.

Rearrangement Reactions and Isomerization Pathways

There is a lack of specific literature detailing rearrangement or isomerization reactions for this compound. The carbon skeleton of the molecule is generally stable under common reaction conditions. Significant skeletal rearrangements would likely require high energy input or specific catalytic systems that are not typically employed in the standard transformations of this compound. Similarly, isomerization involving migration of the phenyl or nitrile groups is not a commonly observed process for this type of structure.

Analytical Techniques in 2,3 Diphenylpropanenitrile Research

Spectroscopic Characterization

Spectroscopy is fundamental to elucidating the molecular structure of 2,3-Diphenylpropanenitrile. Techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique insights into the compound's architecture. Furthermore, X-ray Photoelectron Spectroscopy (XPS) is a vital tool for characterizing the catalysts often used in its synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Aromatic Protons (C₆H₅): The ten protons on the two phenyl rings would typically appear as a complex multiplet in the region of δ 7.0-7.5 ppm. The exact chemical shifts and splitting patterns depend on the specific magnetic environments and coupling between adjacent protons.

Aliphatic Protons (CH-CH₂): The three protons on the propanenitrile backbone would appear at higher field (lower ppm values) compared to the aromatic protons. The methine proton (-CH-) adjacent to a phenyl group and the nitrile group would likely be found around δ 4.0-5.0 ppm, split into a triplet by the neighboring methylene (B1212753) protons. The methylene protons (-CH₂-) adjacent to the other phenyl group would appear further upfield, likely in the δ 3.0-3.5 ppm range, and would be split into a doublet by the methine proton.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Nitrile Carbon (-C≡N): The carbon of the nitrile group is a key identifier and typically appears in the δ 115-125 ppm region of the spectrum. rsc.org

Aromatic Carbons (C₆H₅): The carbons within the two phenyl rings would produce a series of signals in the aromatic region, generally between δ 125-145 ppm. The number of signals would depend on the symmetry of the molecule.

Aliphatic Carbons (CH-CH₂): The two aliphatic carbons would have signals in the upfield region of the spectrum, typically between δ 30-60 ppm.

Interactive Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Phenyl Protons | ¹H | 7.0 - 7.5 | Multiplet |

| Methine Proton (-CHCN) | ¹H | 4.0 - 5.0 | Triplet |

| Methylene Protons (-CH₂Ph) | ¹H | 3.0 - 3.5 | Doublet |

| Nitrile Carbon | ¹³C | 115 - 125 | Singlet |

| Aromatic Carbons | ¹³C | 125 - 145 | Multiple Singlets |

| Aliphatic Carbons | ¹³C | 30 - 60 | Multiple Singlets |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

C≡N Stretch: The most diagnostic peak for this compound is the stretching vibration of the nitrile (C≡N) triple bond. This absorption is typically sharp and of medium intensity, appearing in the 2200-2260 cm⁻¹ region. udel.edu For similar dinitrile compounds, this peak has been observed at 2223 cm⁻¹. rsc.org

Aromatic C-H Stretch: The C-H stretching vibrations of the two phenyl rings are expected to produce sharp bands just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. vscht.czs-a-s.org

Aliphatic C-H Stretch: The C-H stretching vibrations from the methylene (-CH₂-) and methine (-CH-) groups of the propanenitrile backbone will appear just below 3000 cm⁻¹, in the 2850-3000 cm⁻¹ region. udel.eduvscht.cz

Aromatic C=C Stretch: The carbon-carbon stretching vibrations within the aromatic rings give rise to several bands of variable intensity in the 1400-1600 cm⁻¹ region. s-a-s.org

Interactive Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Triple Bond Stretch | Nitrile (C≡N) | 2200 - 2260 | Medium, Sharp |

| C-H Stretch | Aromatic (sp² C-H) | 3000 - 3100 | Medium, Sharp |

| C-H Stretch | Aliphatic (sp³ C-H) | 2850 - 3000 | Medium to Strong |

| C=C Stretch | Aromatic Ring | 1400 - 1600 | Variable |

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula.

For this compound (C₁₅H₁₃N, Molecular Weight: 207.27 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 207. A key fragmentation pathway for compounds containing a benzyl (B1604629) group is the cleavage of the benzylic bond to form the highly stable tropylium ion (C₇H₇⁺) at m/z = 91. core.ac.uk Other significant fragments would likely arise from the loss of the nitrile group (-CN, 26 Da) or other rearrangements of the carbon skeleton.

Expected Fragmentation Pattern:

m/z = 207: The molecular ion peak [C₁₅H₁₃N]⁺.

m/z = 180: Loss of the nitrile group [M - CN]⁺.

m/z = 116: Cleavage to form the phenylacetonitrile (B145931) cation [C₆H₅CH₂CN]⁺.

m/z = 91: Formation of the tropylium ion [C₇H₇]⁺, a very common fragment for benzyl-containing compounds. core.ac.uk

m/z = 77: Formation of the phenyl cation [C₆H₅]⁺.